Norephedrine, sulfate
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Overview
Description
Norephedrine, sulfate is a natural plant alkaloid found in the Ephedra species. It is structurally similar to ephedrine and possesses similar pharmacological activities. Norephedrine is used as a vicinal amino alcohol for the asymmetric synthesis of various optically pure compounds, including pharmaceuticals, fine chemicals, and agrochemicals .
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One of the efficient methods for synthesizing norephedrine involves the coupling of recombinant pyruvate decarboxylase and ω-transaminase.
Chemical Synthesis: Traditional chemical synthesis methods include the resolution of synthetic racemates and asymmetric synthesis involving reductive amination.
Industrial Production Methods:
Biocatalytic Methods: Industrial production often employs biocatalytic methods due to their green, economic, and practical advantages.
Types of Reactions:
Oxidation: Norephedrine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: Norephedrine can participate in substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Norephedrine, sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of optically pure compounds.
Biology: Studied for its role in neurotransmitter pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic uses, including as a stimulant and decongestant.
Industry: Utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
Norephedrine exerts its effects primarily through its action on adrenergic receptors. It functions as a sympathomimetic agent, stimulating both alpha and beta-adrenergic receptors. This leads to vasoconstriction, increased heart rate, and bronchodilation. The compound also inhibits the reuptake of norepinephrine, enhancing its effects on the nervous system .
Comparison with Similar Compounds
Ephedrine: Similar in structure and pharmacological activity, but norephedrine has a different stereochemistry.
Pseudoephedrine: Another ephedra alkaloid with similar uses but different pharmacokinetics.
Methylephedrine: Similar stimulant properties but with additional methyl groups affecting its activity.
Uniqueness: Norephedrine’s unique stereochemistry and its ability to act as a vicinal amino alcohol make it particularly valuable for asymmetric synthesis in pharmaceutical and chemical industries .
Properties
CAS No. |
1130-06-9 |
---|---|
Molecular Formula |
C18H28N2O6S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C9H13NO.H2O4S/c2*1-7(10)9(11)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-7,9,11H,10H2,1H3;(H2,1,2,3,4)/t2*7-,9-;/m00./s1 |
InChI Key |
QSGAFDSLNHRMIQ-SMBKYJPPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.C[C@@H]([C@@H](C1=CC=CC=C1)O)N.OS(=O)(=O)O |
SMILES |
CC(C(C1=CC=CC=C1)O)N.CC(C(C1=CC=CC=C1)O)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.CC(C(C1=CC=CC=C1)O)N.OS(=O)(=O)O |
Synonyms |
Norephedrine, sulfate |
Origin of Product |
United States |
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